N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
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Overview
Description
The compound “N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Scientific Research Applications
Glutaminase Inhibition for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related in structure and function to the specified compound, have been investigated for their role as glutaminase inhibitors. These inhibitors show potential in cancer treatment by targeting the metabolic pathways critical for tumor growth. A derivative within this research exhibited comparable potency to BPTES, highlighting its therapeutic promise against lymphoma B cells in vitro and in vivo models (Shukla et al., 2012).
Antiproliferative Activity against Cancer Cells
Research into pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones demonstrated these compounds' antiproliferative effects on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The structural, concentration, and time-dependent activation of these compounds indicate their potential as therapeutic agents for cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed higher anticancer activity compared to doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activities, suggesting a multifaceted potential in medical research (Hafez et al., 2016).
Antiviral Activities
Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and evaluated for their anti-tobacco mosaic virus activity. These studies contribute to the ongoing search for effective antiviral agents, with specific compounds showing promising results (Chen et al., 2010).
Herbicidal Activity
Investigations into N-aryl-2-chloroacetamides as electrophilic building blocks for thiazolo[3,2-a]pyrimidinones revealed their utility in synthesizing compounds with potential herbicidal activities. This research offers insights into the development of novel herbicides based on chemical structures similar to the compound (Janardhan et al., 2014).
Future Directions
The future research directions for “N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanisms of action .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(25)22-18-23-15(28-24-18)11-3-5-12(19)6-4-11/h3-6,8H,7H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLKALCFLNXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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